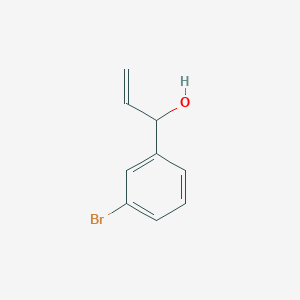
1-(3-Bromo-phenyl)-prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-phenyl)-prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO It is a derivative of phenylpropene, where a bromine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-phenyl)-prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Another method involves the Grignard reaction, where 3-bromobenzyl bromide reacts with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with propargyl alcohol to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-phenyl)-prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, sodium hydroxide in water.
Major Products Formed
Oxidation: 3-Bromo-benzaldehyde, 3-Bromo-benzoic acid.
Reduction: 1-(3-Bromo-phenyl)-propan-1-ol, 1-(3-Bromo-phenyl)-propane.
Substitution: 1-(3-Methoxy-phenyl)-prop-2-en-1-ol.
Scientific Research Applications
1-(3-Bromo-phenyl)-prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-phenyl)-prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-Bromo-phenyl)-prop-2-en-1-ol can be compared with other similar compounds, such as:
1-(4-Bromo-phenyl)-prop-2-en-1-ol: Similar structure but with the bromine atom at the fourth position of the phenyl ring. This positional isomer may exhibit different chemical reactivity and biological activity.
1-(3-Chloro-phenyl)-prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine. The presence of chlorine may affect the compound’s reactivity and properties.
1-(3-Methoxy-phenyl)-prop-2-en-1-ol: Similar structure but with a methoxy group instead of bromine. This compound may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical and biological properties.
Properties
CAS No. |
58824-55-8 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-(3-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2 |
InChI Key |
KYLRFPKXIVNPEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


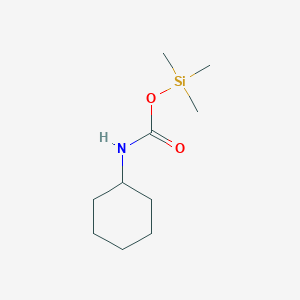

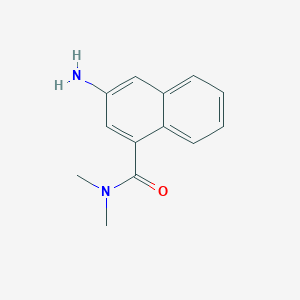
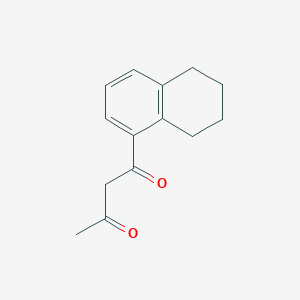

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
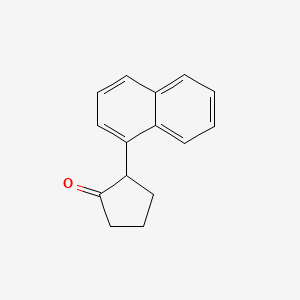

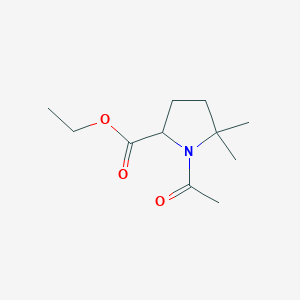
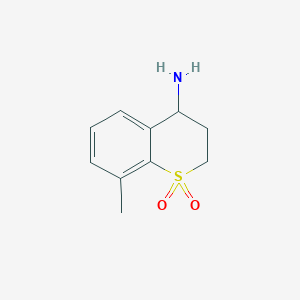
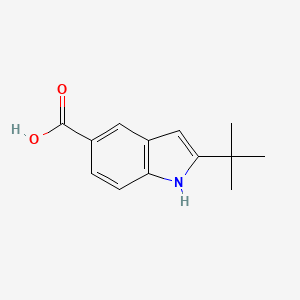
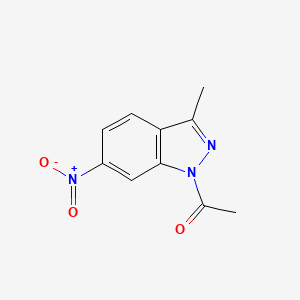
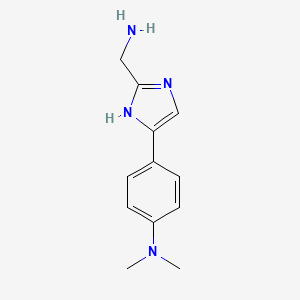
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
